molecular formula C23H21N3O3 B6024888 (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B6024888
M. Wt: 387.4 g/mol
InChI Key: JTJPZBYZNYRKIP-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound characterized by its unique structure, which includes an indole moiety, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include 2-methyl-1H-indole, 4-(propan-2-yl)benzaldehyde, and pyrimidine-2,4,6(1H,3H,5H)-trione. The key steps in the synthesis may involve:

    Condensation Reaction: The indole derivative reacts with the benzaldehyde derivative under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with pyrimidine-2,4,6(1H,3H,5H)-trione to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the pyrimidine ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole and pyrimidine moieties could play key roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[4-(methyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The presence of the 4-(propan-2-yl)phenyl group in (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione distinguishes it from similar compounds. This group may influence the compound’s physical properties, reactivity, and biological activity, making it unique among its analogs.

Properties

IUPAC Name

6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1-(4-propan-2-ylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-13(2)15-8-10-16(11-9-15)26-22(28)19(21(27)25-23(26)29)12-18-14(3)24-20-7-5-4-6-17(18)20/h4-13,28H,1-3H3,(H,25,27,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJPZBYZNYRKIP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.